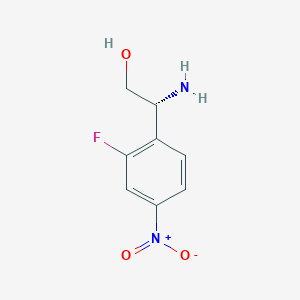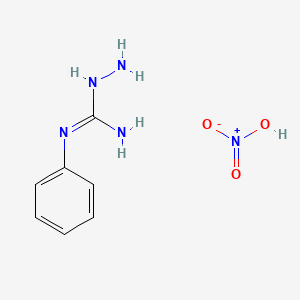
Hydrazinecarboximidamide, N-phenyl-, mononitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboximidamide, N-phenyl-, mononitrate is a chemical compound with the molecular formula C7H10N4O3. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a hydrazinecarboximidamide group attached to a phenyl ring, with a nitrate group as a counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, N-phenyl-, mononitrate typically involves the reaction of hydrazinecarboximidamide with a phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboximidamide, N-phenyl-, mononitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include phenyl-substituted hydrazine derivatives, oxides, and various substituted phenyl compounds.
Applications De Recherche Scientifique
Hydrazinecarboximidamide, N-phenyl-, mononitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Hydrazinecarboximidamide, N-phenyl-, mononitrate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the enzyme GABA-T, which plays a role in the regulation of neurotransmitter levels in the brain .
Comparaison Avec Des Composés Similaires
Hydrazinecarboximidamide, N-phenyl-, mononitrate can be compared with other similar compounds, such as:
Hydrazinecarboximidamide, N-phenyl-: This compound lacks the nitrate group and has different chemical properties.
Hydrazinecarboximidamide, N-methyl-: This compound has a methyl group instead of a phenyl group, leading to different reactivity and applications.
Hydrazinecarboximidamide, N-ethyl-: Similar to the N-methyl derivative, this compound has an ethyl group, which affects its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
72189-68-5 |
|---|---|
Formule moléculaire |
C7H11N5O3 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
1-amino-2-phenylguanidine;nitric acid |
InChI |
InChI=1S/C7H10N4.HNO3/c8-7(11-9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,9H2,(H3,8,10,11);(H,2,3,4) |
Clé InChI |
UEWUOECACDJVBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C(N)NN.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


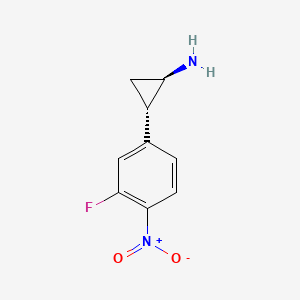
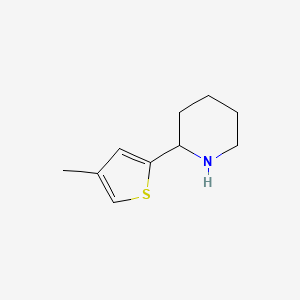
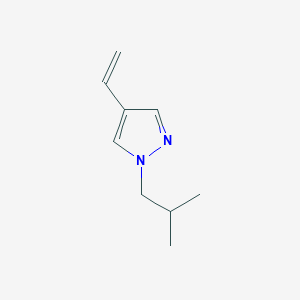
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)
![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)

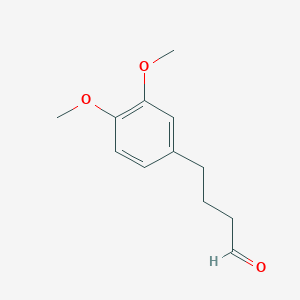
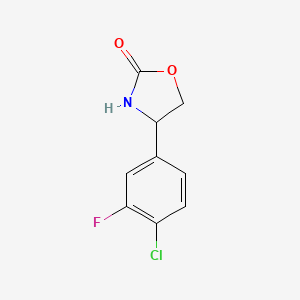

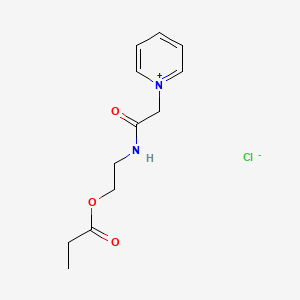
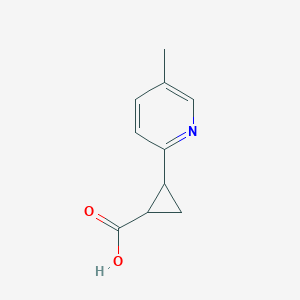
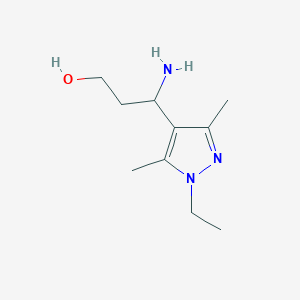
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
